4-Chloro-2-fluoropyridine-6-acetic acid
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Overview
Description
4-Chloro-2-fluoropyridine-6-acetic acid is a heterocyclic organic compound that features both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoropyridine-6-acetic acid typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method is the halogenation of pyridine derivatives using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoropyridine-6-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-fluoropyridine-6-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoropyridine-6-acetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
- 2-Chloro-3-fluoropyridine-6-carboxylic acid
- 4-Fluoropyridinone
- 4-Chloro-3-fluoropyridine
Comparison: 4-Chloro-2-fluoropyridine-6-acetic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can significantly affect its chemical properties and reactivity compared to other similar compounds. This unique structure can lead to different biological activities and applications .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(4-chloro-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
QRUJDYJSSQYDAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)F)Cl |
Origin of Product |
United States |
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